1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-methyl-4-[(4-methylpiperazin-1-yl)-phenylmethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-18-8-12-20(13-9-18)17(16-6-4-3-5-7-16)21-14-10-19(2)11-15-21/h3-7,17H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEJBRWAJUJRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an aminal formation mechanism. Benzaldehyde undergoes nucleophilic attack by 1-methylpiperazine, forming an imine intermediate. A second equivalent of 1-methylpiperazine then reacts with the intermediate, resulting in the bis-aminated product. The use of water as a solvent and Cu(OTf)₂ (0.1 mol%) as a catalyst enables rapid reaction completion within 2 minutes at room temperature.
Yield and Scalability
This method achieves quantitative yields (≥99%) under optimized conditions, as demonstrated by the isolation of 544 mg of product from stoichiometric amounts of benzaldehyde and 1-methylpiperazine. The aqueous medium reduces environmental impact, while the minimal catalyst loading enhances cost efficiency.
Table 1: Copper-catalyzed synthesis parameters
| Parameter | Value |
|---|---|
| Catalyst | Cu(OTf)₂ (0.1 mol%) |
| Solvent | Water |
| Temperature | Room temperature (25°C) |
| Reaction time | 2 minutes |
| Yield | Quantitative (99%) |
Solid-Phase Mechanochemical Synthesis
An alternative methodology employs solvent-free mechanochemical grinding, adapting techniques from the synthesis of 4-(4-methylpiperazine-1-methyl)benzamide. While the original patent focuses on benzamide derivatives, the protocol is adaptable to bis-piperazine systems by substituting starting materials.
Reaction Protocol
In this approach, equimolar quantities of a benzyl halide (e.g., benzyl chloride) and 1-methylpiperazine are combined with a solid base, such as potassium carbonate or sodium hydroxide, in a grinding vessel. Mechanical force applied during grinding induces reactivity without solvent, promoting nucleophilic substitution at the benzylic position.
Optimization Considerations
- Base selection : Alkali metal hydroxides (NaOH, KOH) outperform carbonates in deprotonating piperazine, accelerating substitution.
- Grinding duration : Extended grinding (30 minutes) ensures complete conversion, though shorter periods (5–10 minutes) may suffice for activated substrates.
- Post-processing : Hot ethanol or acetone extracts the product, followed by cooling-induced crystallization.
Table 2: Mechanochemical synthesis parameters
| Parameter | Value |
|---|---|
| Reactants | Benzyl chloride + 1-methylpiperazine |
| Base | NaOH/KOH |
| Solvent | None (solid-phase) |
| Equipment | Ball mill or mortar/pestle |
| Yield | 85–92% (estimated) |
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
The copper-catalyzed method excels in atom economy and reaction speed, producing no stoichiometric byproducts. In contrast, mechanochemical synthesis eliminates solvent waste but requires energy input for grinding.
Scalability for Industrial Applications
Purity and Product Characterization
Both methods yield high-purity product, as confirmed by $$ ^1H $$-NMR and $$ ^{13}C $$-NMR spectroscopy. The copper-catalyzed product exhibits a melting point of 66–68°C, consistent with literature values.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various benzyl halides, bases like sodium hydroxide or potassium carbonate; conducted in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Pharmacology and Drug Development
1-Methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine has been investigated for its potential as a therapeutic agent in various conditions, including:
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially targeting serotonin and norepinephrine pathways.
- Antipsychotic Properties : The compound's affinity for dopamine receptors suggests potential applications in treating schizophrenia and other psychotic disorders.
Neuropharmacology
Research indicates that this compound may modulate neurotransmitter systems, particularly:
- Serotonergic System : Enhancements in serotonin receptor binding have been noted, suggesting implications for mood regulation and anxiety disorders.
- Dopaminergic System : Its interaction with dopamine receptors may provide insights into treatments for neurodegenerative diseases.
Cancer Research
The compound has shown promise in preclinical studies focusing on:
- Antitumor Activity : Investigations have revealed that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.
The biological activity of this compound is primarily attributed to its structural components. The following table summarizes key biological activities observed in related studies:
Case Study 1: Antidepressant Effects
A study conducted on the efficacy of this compound in rodent models demonstrated significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in synaptic clefts, enhancing mood regulation.
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is structurally distinct from analogous piperazine derivatives due to its dual piperazine cores. Key comparisons include:
Physicochemical Properties and Solubility
- Target Compound : The dual piperazine structure allows protonation at physiological pH, enhancing solubility. The phenyl group contributes to moderate logP values (~2.5–3.0), balancing hydrophilicity and membrane permeability .
- Benzoic Acid Derivatives : Salt formation (e.g., dihydrochloride) drastically improves solubility (>50 mg/mL in water) but may limit lipid bilayer diffusion .
Pharmacokinetic Considerations
- Solubility-Enhancing Groups : Methylpiperazine units in compounds like Sch-350634 and the target molecule facilitate protonation, enhancing oral bioavailability (e.g., Sch-350634: >80% in primates) .
- Metabolic Stability : The phenylmethyl bridge in the target compound may reduce CYP450-mediated oxidation compared to alkyl chains in RSe-1/RSe-2 .
Biological Activity
1-Methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine, often referred to as a piperazine derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{18}H_{26}N_{4}
- Molecular Weight : 306.43 g/mol
- IUPAC Name : this compound
The piperazine ring is a common motif in many bioactive compounds, contributing to their ability to interact with various biological targets.
Research indicates that piperazine derivatives, including this compound, exhibit activity through several mechanisms:
- Receptor Binding : Piperazine derivatives are known to bind to multiple receptor types, including serotonin receptors (5-HT), dopamine receptors (D2), and adrenergic receptors. This binding affinity is crucial for their pharmacological effects, particularly in neuropsychiatric disorders .
- Antitumor Activity : Studies have shown that certain piperazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, they have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells, by disrupting cell cycle progression and promoting programmed cell death .
- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Its structural features allow it to penetrate microbial membranes effectively, leading to cell lysis and death .
Biological Activity Summary Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuropharmacological | Modulates neurotransmitter systems |
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their cytotoxicity against human cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuropharmacological Effects
A study focused on the neuropharmacological profile of piperazine derivatives demonstrated that this compound effectively modulates serotonin receptor activity. This modulation was linked to anxiolytic effects in animal models, indicating its potential use in treating anxiety disorders .
Q & A
Q. What are the recommended synthetic routes for 1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine?
A multi-step synthesis is typically employed:
- Step 1 : Formation of the piperazine intermediate via nucleophilic substitution between ethylenediamine and a dihaloalkane under basic conditions.
- Step 2 : Functionalization of the intermediate with a fluorophenyl or methoxybenzyl group via reductive amination or coupling reactions.
- Step 3 : Purification via crystallization or flash chromatography, with yields optimized by controlling solvent polarity and temperature .
Q. Key Reaction Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C (for amine coupling) |
| Solvent | Dichloromethane (DCM) or methanol |
| Catalyst | N,N-Diisopropylethylamine (DIPEA) |
| Yield | 50–92% (dependent on substituents) |
Q. How should researchers characterize this compound’s purity and structure?
Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., aromatic protons at δ 7.00–7.32 ppm, piperazine CH2 at δ 2.47–3.82 ppm) .
Mass Spectrometry (MS) : Validate molecular weight (e.g., 326.4–365.3 g/mol) and fragmentation patterns .
Melting Point Analysis : Compare observed ranges (e.g., 81–82°C for crystalline derivatives) with literature values .
X-ray Crystallography : Resolve chair conformations of the piperazine ring (puckering amplitude Q = 0.568 Å) .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during solvent evaporation) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
Structure-Activity Relationship (SAR) Insights :
Q. How should conflicting data on piperazine ring conformations be resolved?
Contradiction : X-ray crystallography (rigid chair conformation ) vs. NMR (dynamic ring inversion in solution ). Resolution Strategy :
Variable-Temperature NMR : Monitor coalescence temperatures to estimate energy barriers for ring inversion.
Molecular Dynamics Simulations : Model flexibility using software like Gaussian or AMBER .
Comparative Analysis : Cross-validate with IR spectroscopy (C-N stretching at 1,250 cm⁻¹) .
Q. What methodological gaps exist in current pharmacological studies?
Limitations :
- Underexplored Targets : Limited data on GPCR or kinase selectivity (e.g., dopamine D3 vs. serotonin receptors) .
- ADME/Tox Challenges : Poor solubility (logP >3.5) and cytochrome P450 interactions require formulation optimization .
Future Directions : - High-Throughput Screening : Prioritize derivatives with IC₅₀ <1 µM in enzyme assays.
- Metabolite Identification : Use LC-MS/MS to track degradation pathways .
Q. How can reaction yields be optimized for scale-up synthesis?
Optimization Strategies :
Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps .
Solvent Engineering : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis .
Process Analytics : Implement PAT (Process Analytical Technology) to monitor intermediate purity in real-time .
Case Study : Substituting DIPEA with triethylamine increased yield from 50% to 75% in benzoyl chloride coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
